2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring, a fluorobenzoyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving a halogenated precursor.
Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-hydroxy-7-methyl-1,3-benzothiazole.
Reduction: Formation of 2-[4-(4-Fluorobenzyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group is known to enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The methoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with a benzonitrile group instead of a benzothiazole core.
4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: Contains a similar piperazine and fluorobenzyl moiety but with different substituents.
Uniqueness
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole core, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with biological targets.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13-3-8-16(26-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19(25)14-4-6-15(21)7-5-14/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJFLLHFZBAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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